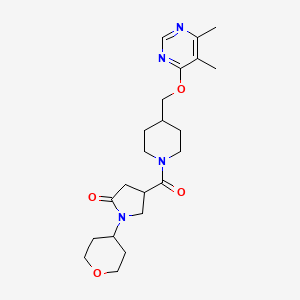

4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one

Description

This compound features a pyrrolidin-2-one core substituted with a piperidine-carbonyl group and a tetrahydro-2H-pyran moiety. The piperidine ring is further modified with a (5,6-dimethylpyrimidin-4-yl)oxy)methyl group. The dimethylpyrimidine substituent may enhance hydrophobic interactions, while the tetrahydro-2H-pyran group could improve metabolic stability compared to linear ethers.

Properties

IUPAC Name |

4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O4/c1-15-16(2)23-14-24-21(15)30-13-17-3-7-25(8-4-17)22(28)18-11-20(27)26(12-18)19-5-9-29-10-6-19/h14,17-19H,3-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKOAZLVJKFFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a synthetic organic molecule characterized by its complex structure, which includes multiple heterocyclic rings. The presence of piperidine and pyrimidine moieties suggests potential biological activities, including enzyme inhibition and receptor modulation. This article explores the known biological activities of this compound, highlighting relevant research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure can be represented as follows:

This compound features:

- A piperidine ring , which is known for its role in various pharmacological activities.

- A pyrimidine moiety , often associated with nucleic acid interactions.

- A tetrahydro-pyran ring , contributing to the overall structural complexity.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibitory activity. The presence of the pyrimidine and piperidine rings in this compound suggests it may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that the compound could potentially inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management.

Receptor Modulation

The compound's structure implies potential interactions with various receptors. Compounds containing pyrimidine and piperidine structures have been evaluated for their efficacy in modulating G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways. For example, studies have suggested that similar compounds can act as antagonists or agonists at specific GPCRs, influencing physiological responses such as inflammation and pain .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylpyridine | Pyridine structure | Antimicrobial properties |

| 5-Fluoroindole | Indole structure with fluorine substitution | Anticancer activity |

| 1-(4-Pyridyl)-3-methylurea | Contains pyridine and urea | Antidiabetic effects |

These compounds illustrate variations in substituents that significantly affect biological activity. The unique combination of trifluoromethyl and pyrimidine groups in the target compound may confer distinct pharmacological properties not observed in others.

Case Studies

In a recent study investigating similar compounds, researchers found that certain derivatives exhibited significant anti-inflammatory effects through modulation of cytokine production. These findings suggest that derivatives of the target compound may also possess similar therapeutic potential.

Another case study focused on the synthesis of related compounds demonstrated their effectiveness as selective inhibitors of specific kinases involved in cancer progression. This highlights the importance of structural modifications in enhancing biological activity .

The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level:

- Binding to Enzymes/Receptors : The structural components may allow binding to active sites on enzymes or receptors, altering their activity.

- Influencing Signal Transduction Pathways : By modulating receptor activity, the compound could influence downstream signaling pathways involved in various physiological processes.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit selective inhibition of Protein Kinase B (PKB/Akt), which is crucial in regulating cell survival and proliferation. In vivo studies have shown that similar compounds can inhibit the growth of human tumor xenografts in animal models.

- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity, making it a subject of interest in developing new antibiotics.

Biological Research

The biological activities of this compound have been explored through various mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing signaling pathways critical for cellular functions.

Materials Science

Due to its unique chemical properties, this compound can be utilized in the development of new materials:

- Polymer Chemistry : The piperidine and pyrimidine components can serve as building blocks for synthesizing novel polymers with tailored properties for specific applications .

Case Study 1: Anticancer Activity

In a study focusing on the inhibition of PKB, derivatives of similar compounds were tested for their efficacy against cancer cell lines. Results indicated that modifications in the piperidine ring significantly enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of structurally related compounds. The results demonstrated significant activity against Gram-positive bacteria, suggesting that modifications to the pyrimidine moiety could enhance efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Analysis

Table 1: Key Structural Differences and Similarities

Pharmacological and Physicochemical Properties

Target Compound :

- Proxymethyl-piperidinyl groups may reduce metabolic degradation compared to unsubstituted piperidines.

- 4H-Pyrido/Pyrazino-pyrimidinones : Fluorinated substituents (e.g., 2-fluoroethyl) increase membrane permeability, critical for CNS-targeting agents. Dimethylpyrazolo-pyrazinyl groups contribute to π-π stacking interactions in enzyme active sites.

-

- Hydroxycyclohexyl and aryloxybenzyl groups are associated with allosteric modulation of receptors (e.g., mGluR5), highlighting the importance of stereochemistry and substituent positioning.

Q & A

Basic: What are the optimal synthetic routes for preparing the compound, and how can yield be maximized?

Answer:

The synthesis involves multi-step reactions, including coupling of the pyrimidinyl-oxy-methylpiperidine moiety with the pyrrolidin-2-one core. Key steps include:

- Nucleophilic substitution under anhydrous conditions (e.g., using NaOH in dichloromethane) to attach the pyrimidinyl-oxy group to the piperidine ring .

- Carbonyl coupling via amide bond formation, requiring catalysts like HATU or DCC for activation .

- Purification using column chromatography (silica gel, gradient elution) or recrystallization to achieve >99% purity .

Yield optimization requires strict control of reaction stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and inert atmospheres to prevent hydrolysis/oxidation .

Advanced: How can researchers resolve discrepancies in pharmacological data between in vitro and in vivo models for this compound?

Answer:

Discrepancies may arise from differences in metabolic stability, protein binding, or tissue penetration. Methodological strategies include:

- Comparative metabolite profiling using LC-MS to identify unstable intermediates in vivo .

- Plasma protein binding assays (e.g., equilibrium dialysis) to assess free drug availability .

- Tissue distribution studies with radiolabeled compound (e.g., ¹⁴C labeling) to quantify penetration barriers .

Adjust experimental models by incorporating human hepatocyte assays or 3D organoids to better mimic in vivo conditions .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?

Answer:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent positions on the piperidine and pyran rings .

- High-resolution mass spectrometry (HR-MS) for exact mass confirmation (e.g., molecular ion [M+H]⁺) .

- X-ray crystallography to resolve stereochemistry, particularly for the tetrahydro-2H-pyran-4-yl group .

- HPLC-UV/ELSD with C18 columns (acetonitrile/water gradient) to quantify purity (>99%) and detect hydrolytic byproducts .

Advanced: What strategies can improve the compound’s solubility and bioavailability for preclinical testing?

Answer:

- Salt formation : Screen counterions (e.g., HCl, mesylate) to enhance aqueous solubility .

- Co-solvent systems : Use PEG-400 or cyclodextrin complexes for in vivo formulations .

- Prodrug derivatization : Introduce hydrolyzable groups (e.g., ester linkages) on the pyrrolidinone carbonyl to improve membrane permeability .

- Nanoparticle encapsulation : Lipid-based carriers can enhance oral bioavailability by bypassing first-pass metabolism .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (risk code: H315/H319) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., dichloromethane) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb powder for organic solvents .

- Waste disposal : Segregate halogenated waste (e.g., reaction solvents) for incineration .

Advanced: How can computational modeling predict the compound’s target interactions and off-target risks?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to pyrimidine-targeted enzymes (e.g., kinases) .

- MD simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- Off-target profiling : Leverage ChEMBL or PubChem databases to predict ADMET liabilities (e.g., hERG inhibition) .

Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Basic: What are the key challenges in reproducing synthesis protocols for this compound?

Answer:

- Moisture sensitivity : Hydrolysis of the piperidine-carbonyl bond requires strict anhydrous conditions (e.g., molecular sieves) .

- Regioselectivity : Competing reactions during pyrimidinyl-oxy attachment necessitate precise stoichiometric control .

- Purification : Co-elution of stereoisomers may require chiral HPLC (e.g., Chiralpak AD-H column) .

Advanced: How can researchers design in vivo pharmacokinetic studies to evaluate metabolic stability?

Answer:

- Radiolabeled tracing : Synthesize ¹⁴C-labeled compound to track distribution in rodent models .

- Microsampling : Use LC-MS/MS to measure plasma/tissue concentrations at multiple timepoints .

- Bile-duct cannulation : Quantify biliary excretion and enterohepatic recirculation .

- CYP inhibition assays : Human liver microsomes to identify metabolic hotspots (e.g., demethylation sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.